![molecular formula C11H16ClN3 B1398731 2-Chloro-4-(4-methylpiperazin-1-yl)aniline CAS No. 1124330-00-2](/img/structure/B1398731.png)
2-Chloro-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
2-Chloro-4-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C11H16ClN3 . It is used as a research chemical .
Synthesis Analysis
The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)aniline and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(4-methylpiperazin-1-yl)aniline can be represented by the InChI code1S/C12H15ClN2O2.ClH/c1-14-4-6-15 (7-5-14)9-2-3-10 (12 (16)17)11 (13)8-9;/h2-3,8H,4-7H2,1H3, (H,16,17);1H
. The molecular weight of the compound is 291.18 .
Scientific Research Applications
Anti-Inflammatory Effects
The compound has been used in the synthesis of a new piperazine derivative, which has shown significant anti-inflammatory effects . The derivative, known as LQFM182, was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test .
Anti-Nociceptive Activity
The same derivative, LQFM182, has also demonstrated anti-nociceptive activity . This was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test .
Anti-Tumor Agents
The compound has been used in the synthesis of novel benzothiazole, benzimidazole, and benzoxazole derivatives . These derivatives have shown promising anticancer in vitro activities .
Synthesis of New Amides
“2-Chloro-4-(4-methylpiperazin-1-yl)aniline” has been used in the synthesis of new carboxylic acid amides . These amides contain an N-methylpiperazine fragment, which is synthesized by reactions of 1-methylpiperazine .
C–H Cyanation
The compound has been used in a new protocol for the Cu(OAc)2-mediated cyanation of arenes . This process uses benzimidazole as the directing group with 2-(4-methylpiperazin-1-yl)acetonitrile as the cyano source .
Development of Novel Chemotherapeutic Agents
The compound has been used in the development of novel chemotherapeutic agents . This is part of a broader effort to develop new treatments for cancer .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It’s important to handle 2-Chloro-4-(4-methylpiperazin-1-yl)aniline with care, using protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYDFJJYCZWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725775 | |
Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
1124330-00-2 | |
Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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